molecular formula C7H6F2 B1202308 2,4-Difluorotoluene CAS No. 452-76-6

2,4-Difluorotoluene

Cat. No.: B1202308
CAS No.: 452-76-6
M. Wt: 128.12 g/mol
InChI Key: MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Description

2,4-Difluorotoluene is an organic compound with the molecular formula C₇H₆F₂. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,4-Difluorotoluene plays a significant role in biochemical reactions, particularly as a nucleotide analog. It has been synthesized and incorporated into DNA, where it undergoes replication by DNA polymerase enzymes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of new hydrophobic isosteres of pyrimidines and purine nucleosides . The nature of these interactions is primarily hydrophobic, as this compound mimics the shape of thymidine but lacks hydrogen bonding capacity .

Cellular Effects

This compound influences various cellular processes by acting as a non-polar, hydrophobic mimic of thymidine. When incorporated into DNA, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to be specifically and efficiently replicated by DNA polymerase enzymes, despite its low capacity for hydrogen bonding . This unique property allows researchers to probe the significance of Watson-Crick hydrogen bonding in DNA-protein interactions and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through shape complementarity rather than hydrogen bonding. It is recognized and replicated by DNA polymerase enzymes as if it were thymidine . This steric hypothesis suggests that the shape of the molecule is the key factor in its interaction with enzymes and other biomolecules. The compound’s non-polar nature and lack of hydrogen bonding capacity make it an excellent tool for studying the role of steric effects in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be stably incorporated into DNA and undergo replication without significant degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be efficiently incorporated into DNA and replicated by DNA polymerase enzymes . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage levels to avoid any harmful consequences in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes and cofactors involved in DNA replication and repair . Its incorporation into DNA as a thymidine analog can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism and the role of non-polar nucleoside analogs in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its non-polar nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . The compound’s localization and accumulation can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms and distribution patterns.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its incorporation into DNA. Once incorporated, it can be found in the nucleus, where it participates in DNA replication and repair processes The compound’s activity and function are influenced by its localization, as it can affect the stability and integrity of the DNA duplex

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorotoluene can be synthesized through several methods. One common method involves the reaction of α,α-dichlorotoluene with antimony (III) fluoride. Another method includes the hydrogenation of α-chloro-α,α-difluorotoluene. Additionally, sulfur tetrafluoride can be used to react with benzaldehyde to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous oxidation of this compound. This method involves specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluorotoluene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: It has been incorporated into DNA as a nucleotide analogue, mimicking the structure of thymine.

    Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2,6-Difluorotoluene
  • 4-Fluorotoluene
  • 2,6-Difluorobenzonitrile
  • 2,6-Difluorophenol
  • 2,6-Difluorobenzyl bromide
  • 1,2-Difluorobenzene
  • 2,6-Difluoroaniline

Uniqueness: 2,4-Difluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated toluenes. Its ability to mimic thymine in DNA makes it particularly valuable in biochemical research .

Properties

IUPAC Name

2,4-difluoro-1-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXDAIBTYWGBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)F
Source PubChem
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID70196429
Record name Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Difluorotoluene
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CAS No.

452-76-6
Record name 2,4-Difluoro-1-methylbenzene
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Record name 2,4-Difluorotoluene
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Record name 2,4-difluorotoluene
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Record name 2,4-DIFLUOROTOLUENE
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Synthesis routes and methods

Procedure details

DE-A 2,333,849 discloses that 2,4-difluorobenzaldehyde can be converted into 2,4-difluorobenzyl alcohol in a yield of 68.6% by hydrogenation over Raney nickel. Disadvantages of this process are not only the large amount of catalyst (31 g per mol) and the large amount of a solvent (1100 ml per mole) but also the unsatisfactory yield of 68.6%. These factors result in an unsatisfactory space-time yield. The aldehyde used was obtained here from the difficult-to-obtain 2,4-difluorotoluene by side-chain chlorination and subsequent hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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